8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-ethyl-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure and the presence of a dioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 2,3-dihydrobenzo[b][1,4]dioxin-6-ol with an appropriate sulfonyl chloride to introduce the sulfonyl group. This is followed by the formation of the spirocyclic structure through a series of cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxin-6-yl derivatives: These compounds share the dioxin moiety and exhibit similar chemical reactivity.
Triazaspiro compounds: These compounds have a similar spirocyclic structure and are used in various applications, including medicinal chemistry.
Uniqueness
8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to the combination of its dioxin and spirocyclic moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
8-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O6S/c1-2-20-15(21)17(18-16(20)22)5-7-19(8-6-17)27(23,24)12-3-4-13-14(11-12)26-10-9-25-13/h3-4,11H,2,5-10H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRSBEFCKROGRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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